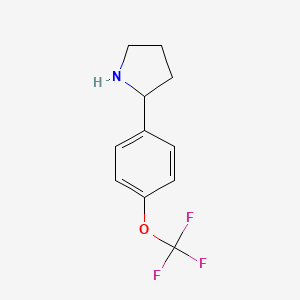

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine

Übersicht

Beschreibung

“2-(4-(Trifluoromethoxy)phenyl)pyrrolidine” is a chemical compound with the molecular formula C11H12F3NO . It has a molecular weight of 231.22 . The IUPAC name for this compound is 2-[4-(trifluoromethoxy)phenyl]pyrrolidine .

Molecular Structure Analysis

The InChI code for “2-(4-(Trifluoromethoxy)phenyl)pyrrolidine” is 1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a sealed container in a dry environment . .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

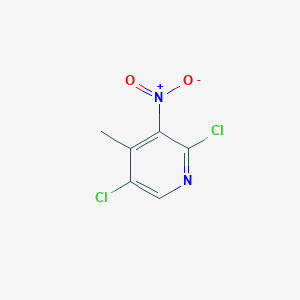

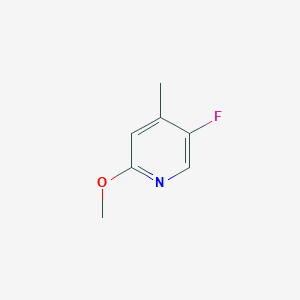

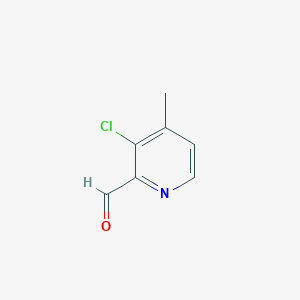

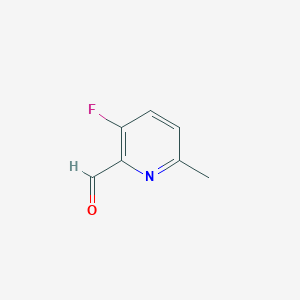

- A General Approach to (Trifluoromethoxy)pyridines: This research focuses on the efficient large-scale synthesis of (trifluoromethoxy)pyridines, including studies on their regioselective functionalization. The first X-ray crystallographic structure determinations of these compounds have been achieved, alongside in silico studies to determine their lowest-energy conformations (Manteau et al., 2010).

Nanotechnology Applications

- Self-Assembly of Gold Nanoparticles: A study describes the synthesis of a C60-pyrrolidine derivative which forms stable nanospheres. These nanospheres, in presence of gold nanoparticles, form novel nanoassemblies, a process confirmed through various spectroscopic and microscopic methods (Zhang et al., 2004).

Organocatalysis

- Highly Regio- and Enantioselective Organocatalytic Conjugate Addition: This study highlights the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid in catalyzing the direct addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate with high yield and selectivity (Chowdhury & Ghosh, 2009).

Medicinal Chemistry and Drug Design

- Structure-Based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective Inverse Agonists: This study involves the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective inverse agonists for RORγt, a therapeutic target. The study combines structure-based design with SAR studies, leading to a candidate with desirable pharmacokinetic properties (Duan et al., 2019).

Electrocatalysis

- Distant Protonated Pyridine Groups in Water-Soluble Iron Porphyrin Electrocatalysts: This research demonstrates that Fe(III)-meso-tetra(pyridyl)porphyrins, especially the 2-pyridyl derivatives, show higher selectivity for the 4e(-) reduction in electrocatalysis. This finding highlights the role of pyridinium groups in influencing proton delivery in aqueous acidic solutions (Matson et al., 2012).

Material Science

- Synthesis and Characterization of Organosoluble, Thermal Stable Polyimides: A study on the synthesis of a novel aromatic diamine monomer containing pyrrolidine groups and its use in producing polyimides. These polymers displayed excellent solubility, high thermal stability, and hydrophobicity, indicating potential applications in material science (Huang et al., 2017).

Chemical Synthesis and Analysis

- Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores: The discovery and synthesis of potent inhibitors of influenza neuraminidase, featuring pyrrolidine cores. The study showcases efficient syntheses and structural analysis of these compounds, contributing to antiviral drug development (Wang et al., 2001).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h3-6,10,15H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKVCAOSVNOPOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660036 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(Trifluoromethoxy)phenyl)pyrrolidine | |

CAS RN |

886502-92-7 | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886502-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(Trifluoromethoxy)phenyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B3030235.png)

![6-Methylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B3030243.png)